molecular formula C15H16N2O3S B5670724 N-[2-(4-sulfamoylphenyl)ethyl]benzamide

N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B5670724
M. Wt: 304.4 g/mol
InChI Key: JITICTFBBGXLFC-UHFFFAOYSA-N
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Description

N-[2-(4-Sulfamoylphenyl)ethyl]benzamide is a benzamide derivative characterized by a benzamide core linked via an ethyl group to a 4-sulfamoylphenyl moiety. Its molecular formula is C₁₅H₁₅N₂O₃S, with an average mass of 309.36 g/mol . This compound has garnered interest due to structural similarities with pharmacologically active benzamides, though its direct therapeutic applications remain under investigation.

Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c16-21(19,20)14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITICTFBBGXLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 4-sulfamoylphenylethylamine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-sulfamoylphenyl)ethyl]benzamide exhibits promising therapeutic properties, especially in the following areas:

  • Cancer Therapy : The compound has been identified as an inhibitor of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which play crucial roles in cancer cell survival. By modulating apoptotic pathways, it presents a potential avenue for cancer treatment. Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 .
  • Neurological Disorders : The presence of a piperidine moiety in similar compounds suggests potential central nervous system activity, indicating possible applications in treating neurological disorders.

Inflammation Modulation

Recent studies have highlighted the compound's role in inhibiting the NLRP3 inflammasome, which is involved in inflammatory responses. For instance, a study demonstrated that this compound significantly inhibited caspase-1 activity by 90% in models of acute myocardial infarction (AMI), thus reducing infarct size and demonstrating its anti-inflammatory potential .

Antibacterial Properties

The sulfonamide group present in this compound enhances its antibacterial properties. Compounds with similar structures have been shown to inhibit bacterial growth by targeting carbonic anhydrases (CAs) expressed in bacteria, which are essential for their survival . This positions the compound as a potential candidate for developing new antibacterial agents.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic synthesis techniques. The basic synthetic route includes the reaction of sulfonamide derivatives with benzoyl chloride under controlled conditions to yield the desired amide product . Researchers are exploring structural modifications to enhance selectivity and reduce side effects, broadening its therapeutic applications.

Case Studies and Research Findings

Study Findings
Study on Apoptosis InductionDemonstrated that this compound analogs significantly increase annexin V-FITC-positive apoptotic cells in MDA-MB-231 lines .
Inhibition of NLRP3 InflammasomeShowed a 90% reduction in caspase-1 activity during AMI models, highlighting anti-inflammatory effects .
Antibacterial ActivityIdentified as a potential inhibitor of bacterial growth by targeting carbonic anhydrases .

Mechanism of Action

The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. In the case of glyburide synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include the inhibition of specific enzymes and receptors .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

The table below compares N-[2-(4-sulfamoylphenyl)ethyl]benzamide with key analogs, highlighting structural differences and associated biological activities:

Compound Name Structural Features Biological Activity Key Findings References
This compound Benzamide core, ethyl linker, 4-sulfamoylphenyl group Under investigation; potential anti-inflammatory Structural basis for NLRP3 inflammasome inhibition (hypothesized)
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (16673-34-0) Additional Cl and methoxy substituents on benzamide Cardioprotective Reduced myocardial infarct size in mice (IC₅₀ not reported)
[125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) Iodo and methoxy substituents, piperidinyl ethyl linker Sigma-1 receptor targeting (prostate cancer imaging) High tumor uptake (Kd = 5.80 nM); used in diagnostic imaging
N-[2-(1H-indol-3-yl)ethyl]benzamide Indole substituent replacing sulfamoylphenyl Antimalarial (melatonin pathway modulation) Blocked Plasmodium synchronization (no IC₅₀ reported)
THHEB (3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) Trihydroxybenzamide core Antioxidant DPPH radical scavenging (IC₅₀ = 22.8 μM); superior to ascorbic acid
4-Chloro-3-piperidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Chloro and piperidinylsulfonyl substituents Undisclosed (structural analog) Molecular weight = 486.0 g/mol; potential kinase inhibition

Key Observations

Substituent Impact on Target Specificity :

  • Electron-Withdrawing Groups (e.g., Cl, SO₂NH₂): Enhance binding to sigma receptors (e.g., [125I]PIMBA’s Kd = 5.80 nM ) or NLRP3 inflammasomes .
  • Hydroxy Groups : Critical for antioxidant activity, as seen in THHEB’s DPPH scavenging (IC₅₀ = 2.5 μM for superoxide radicals) .
  • Heterocyclic Moieties (e.g., indole in N-[2-(1H-indol-3-yl)ethyl]benzamide): Shift activity to antiparasitic pathways .

Linker Modifications: Replacing the sulfamoylphenyl group with a piperidinyl moiety ([125I]PIMBA) improves sigma receptor affinity . Ethyl vs.

Therapeutic Applications :

  • Anti-Cancer : Sigma receptor-targeting benzamides show promise in prostate cancer imaging .
  • Anti-Inflammatory : The sulfamoylphenyl group in 16673-34-0 demonstrated cardioprotection in ischemia-reperfusion models .
  • Antioxidant : Hydroxy-substituted analogs like THHEB outperform ascorbic acid in radical scavenging .

Biological Activity

N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a compound that belongs to the family of sulfonamides, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide group, which is critical for its biological activity. The presence of this group allows the compound to mimic natural substrates and interact with various enzymes.

  • Molecular Formula : C15H18N2O2S
  • Molecular Weight : Approximately 298.38 g/mol

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by mimicking their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to various therapeutic effects:

  • Enzyme Inhibition : The sulfonamide group can inhibit the activity of carbonic anhydrases (CAs), which are metalloenzymes involved in critical physiological processes such as pH regulation and ion transport .
  • Inflammasome Inhibition : Research indicates that derivatives of this compound can prevent the activation of the NLRP3 inflammasome, an important mediator in inflammatory responses. For instance, a related compound demonstrated a 90% inhibition of caspase-1 activity in cardiomyocytes under inflammatory conditions .

Antimicrobial Activity

This compound and its derivatives have shown significant antimicrobial properties against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against Gram-positive and Gram-negative bacteria. For example, one derivative exhibited an MIC of 10 µM against Staphylococcus aureus and 5 µM against Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects:

  • Caspase-1 Activity : In models of acute myocardial infarction (AMI), treatment with related compounds significantly reduced caspase-1 activity and infarct size, showcasing their therapeutic potential in cardiovascular diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

StudyFindings
Demonstrated significant inhibition of inflammasome activation in cardiomyocytes, leading to reduced cell death.
Reported antimicrobial activity against multiple strains with varying MIC values.
Investigated the binding interactions with carbonic anhydrases, revealing favorable binding energies and potential therapeutic implications.

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